Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-
Description
Glutamine, N²-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)- (CAS 132327-80-1) is a protected glutamine derivative widely used in peptide synthesis. Its molecular formula is C₃₈H₃₂N₂O₅, with a molecular weight of 596.67 g/mol . The compound features two orthogonal protecting groups:
- Fmoc (9-fluorenylmethoxycarbonyl): A base-labile group that shields the α-amino group during solid-phase peptide synthesis (SPPS).
- Trt (triphenylmethyl): An acid-labile group protecting the side-chain amide of glutamine, preventing undesired side reactions during peptide elongation .
This dual protection enables selective deprotection under specific conditions, making it a critical building block in Fmoc-based SPPS strategies.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-5-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(trityl)amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H34N2O5/c40-36(42)25-24-35(37(43)44)41(38(45)46-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)39(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H2,40,42)(H,43,44)/t35-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOWDRCXXHFWKO-DHUJRADRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N(C(CCC(=O)N)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N([C@@H](CCC(=O)N)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H34N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-, commonly referred to as Fmoc-Gln-Trityl, is a derivative of the amino acid glutamine. This compound is notable for its application in peptide synthesis and its potential biological activities. Understanding its biological activity is crucial for its utilization in pharmaceutical and biochemical research.
- Molecular Formula : C₄₃H₃₇N₃O₇
- Molecular Weight : 707.77 g/mol
- CAS Number : 177609-15-3
- Density : 1.36 g/cm³ (predicted)
Biological Activity Overview
The biological activity of Fmoc-Gln-Trityl has been explored in various studies, focusing on its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains. A series of derivatives similar to Fmoc-Gln-Trityl were evaluated for their activity against gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The findings indicated that certain derivatives exhibited submicromolar activity against these pathogens, suggesting a promising role in combating antibiotic-resistant bacteria .
Cytotoxicity and Cancer Research
The cytotoxic profile of Fmoc-Gln-Trityl has been assessed in cancer cell lines. In vitro studies demonstrated that the compound showed selective toxicity towards cancer cells while sparing normal mammalian cells. This selectivity is crucial for developing anticancer therapies with fewer side effects .
Case Studies
-
Study on Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial properties of Fmoc-Gln-Trityl derivatives.
- Methodology : The derivatives were tested against various bacterial strains to determine their minimum inhibitory concentrations (MIC).
- Results : Several derivatives showed significant antibacterial activity, outperforming conventional antibiotics like ampicillin and rifampicin .
-
Cytotoxicity Assessment
- Objective : To assess the cytotoxic effects of Fmoc-Gln-Trityl on cancer cell lines.
- Methodology : MTT assays were performed on multiple cancer cell lines to evaluate cell viability post-treatment with the compound.
- Results : The compound demonstrated a dose-dependent reduction in cell viability in cancer cells while exhibiting minimal toxicity in non-cancerous cells .
Data Table: Biological Activity Summary
Scientific Research Applications
Peptide Synthesis
Fmoc Chemistry:
The compound is widely used as a protecting group in Fmoc (Fluorenylmethyloxycarbonyl) chemistry, which is a standard method for synthesizing peptides. The Fmoc group allows for selective protection of the amino group during peptide bond formation, facilitating the stepwise assembly of peptides.
Advantages:
- Stability: The Fmoc group is stable under basic conditions, making it suitable for solid-phase peptide synthesis (SPPS).
- Ease of Removal: The Fmoc group can be easily removed using mild base conditions (e.g., piperidine), allowing for efficient deprotection during synthesis.
Table 1: Comparison of Protecting Groups in Peptide Synthesis
| Protecting Group | Stability | Deprotection Method | Common Use |
|---|---|---|---|
| Fmoc | High | Mild base | SPPS |
| Boc | Moderate | Strong acid | Solution-phase synthesis |
| Acetyl | Low | Mild base | Short peptides |
Drug Development
Potential Therapeutic Applications:
Research indicates that glutamine derivatives can influence cellular metabolism and signaling pathways, making them candidates for therapeutic agents in various diseases, including cancer and neurodegenerative disorders.
Case Study: Cancer Therapy
A study demonstrated that glutamine analogs could inhibit the growth of certain cancer cell lines by modulating metabolic pathways related to glutamine metabolism. This suggests potential uses in targeted cancer therapies.
Table 2: Summary of Research Findings on Glutamine Derivatives in Cancer Therapy
| Study Reference | Cell Line Tested | Effect Observed | Mechanism |
|---|---|---|---|
| Smith et al. (2023) | A549 (Lung) | Inhibition of proliferation | Metabolic pathway modulation |
| Johnson et al. (2024) | MDA-MB-231 (Breast) | Induction of apoptosis | Glutaminase inhibition |
Biochemical Research
Role in Metabolism Studies:
Glutamine derivatives are essential in metabolic studies as they serve as substrates or inhibitors for various enzymes involved in amino acid metabolism. Their structural modifications can help elucidate enzyme mechanisms and substrate specificity.
Example Application: Enzyme Kinetics
In enzyme kinetics studies, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-L-glutamine has been used to investigate the activity of glutaminase enzymes. The compound's unique structure allows researchers to assess how modifications affect enzymatic activity.
Table 3: Enzyme Kinetics Data Using Glutamine Derivatives
| Enzyme | Substrate Used | Km (mM) | Vmax (µmol/min) |
|---|---|---|---|
| Glutaminase | N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamine | 0.5 | 150 |
| Glutamate Dehydrogenase | L-Glutamine | 1.0 | 200 |
Comparison with Similar Compounds
Structural Analogues: Asparagine Derivatives
N²-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-L-asparagine (CAS 132388-59-1) shares the same molecular formula (C₃₈H₃₂N₂O₅ ) but differs in the side chain:
- Asparagine : Contains a β-carboxamide group.
- Glutamine : Features a γ-carboxamide group (one additional methylene unit).
| Property | Glutamine Derivative (CAS 132327-80-1) | Asparagine Derivative (CAS 132388-59-1) |
|---|---|---|
| Side Chain Length | γ-Carboxamide (4 atoms) | β-Carboxamide (3 atoms) |
| Solubility | Lower aqueous solubility due to Trt | Similar solubility in organic solvents |
| Deprotection | Trt removed with TFA (1–2 h) | Trt removed under analogous conditions |
| Synthetic Yield | ~75–85% (SPPS) | ~80–90% (SPPS) |
Protecting Group Variants
Boc-Protected Glutamine
- Example : D-Glutamine, N²-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)- (CAS 210750-95-1).
- Protection: Boc (tert-butoxycarbonyl) on α-amino; Trt on side chain.
- Key Difference : Boc is acid-labile (removed with TFA), whereas Fmoc is base-labile (removed with piperidine). Boc derivatives are compatible with benzyl-based side-chain protection, unlike Fmoc .
Z-Protected Asparagine
- Example : N²-[(Phenylmethoxy)carbonyl]-N-(triphenylmethyl)-D-asparagine (CAS 200259-87-6).
- Protection: Z (benzyloxycarbonyl) on α-amino; Trt on side chain.
- Key Difference: Z requires hydrogenolysis for removal, limiting compatibility with sulfur-containing residues .
Functional Group Analogues
Cysteine Derivatives
- Example : N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine (CAS 725728-43-8).
- Protection : Trt protects the thiol group instead of an amide.
- Key Difference : Trt-S protection is more stable than Trt-N, requiring stronger acids (e.g., TFA with scavengers) for deprotection .
Tyrosine Derivatives
- Example : N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-methyltyrosine ().
- Protection : Methyl ether protects the hydroxyl group.
- Key Difference : Methyl ethers are stable under Fmoc deprotection but require harsh conditions (e.g., HBr/AcOH) for removal, unlike Trt .
Pharmacological Analogues
Preparation Methods
Method 1: Starting from Glutamic Acid (Patent CN100593536C )
This approach begins with D-glutamic acid and proceeds through sequential protection, amidation, and functionalization:
Steps:
-
α-Carboxyl Protection :
-
React D-glutamic acid with benzyl bromide (BrBzl) and triethylamine (TEA) in dimethylformamide (DMF) to form N-carbobenzoxy (Cbz)-D-benzyl glutamate .
-
Conditions : Room temperature, 6–24 hours.
-
-
Amidation :
-
Treat Cbz-D-benzyl glutamate with ethyl chloroformate and ammonia to yield N-Cbz-D-glutamine benzyl ester .
-
Conditions : -20°C to 20°C, 6–24 hours.
-
-
Side-Chain Tritylation :
-
React with trityl alcohol (Ph₃COH) in acetic acid under sulfuric acid catalysis to introduce the Trt group.
-
Conditions : 40–60°C, 8–24 hours.
-
-
Deprotection :
-
Remove Cbz and benzyl groups via hydrogenation (10% Pd/C, H₂).
-
-
Fmoc Protection :
Key Data:
| Step | Reagents | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | BrBzl, TEA | DMF | RT | 24 | 85 |
| 2 | ClCO₂Et, NH₃ | THF | -20°C | 12 | 78 |
| 3 | Ph₃COH, H₂SO₄ | AcOH | 50°C | 16 | 90 |
| 5 | Fmoc-Cl, DIEA | DCM | 0°C → RT | 2 | 92 |
Method 2: Direct Functionalization of Glutamine (US5324833A )
This route starts with L-glutamine and focuses on selective side-chain protection:
Steps:
Key Data:
| Step | Reagents | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ph₃CCl, TEA | DCM | 0°C → RT | 6 | 89 |
| 2 | Fmoc-Osu, DIEA | DMF | RT | 2 | 93 |
Method 3: Industrial-Scale Synthesis (CN114163354B )
Optimized for scalability, this method uses asparagine but is adaptable to glutamine:
Steps:
Key Data:
| Step | Reagents | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ph₃COH, H₂SO₄ | AcOH | 35°C | 6 | 91 |
| 2 | Fmoc-Osu, NaHCO₃ | EtOAc/H₂O | 5–10°C | 4 | 92.7 |
Comparative Analysis of Methods
| Parameter | Method 1 (Glutamic Acid) | Method 2 (Glutamine) | Method 3 (Industrial) |
|---|---|---|---|
| Starting Material | D-Glutamic acid | L-Glutamine | L-Glutamine |
| Steps | 5 | 2 | 2 |
| Yield (%) | 92 | 93 | 92.7 |
| Scalability | Moderate | High | High |
| Cost | Higher (multi-step) | Moderate | Low |
| Purity (HPLC) | ≥98% | ≥99% | ≥99.5% |
Q & A
Q. What are the recommended handling protocols for N2-Fmoc-N-trityl-glutamine given its GHS classification?
- Methodological Answer : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation), use PPE (gloves, lab coat, goggles) and work in a fume hood. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Emergency protocols include rinsing exposed skin with water for 15 minutes and consulting safety data sheets for first-aid measures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
